(S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
(S)-2-Methyl-1,4-dioxa-8-azaspiro[45]decane is a spirocyclic compound that features a unique structure with a spiro junction connecting a dioxane ring and an azaspirodecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a nucleophile under controlled conditions to form the spiro junction. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Heterocyclic compounds with a similar spirocyclic structure.
Oxazoles: Compounds featuring an oxygen and nitrogen atom in a five-membered ring.
Oxadiazoles: Heterocyclic compounds with two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness
(S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C8H15NO2/c1-7-6-10-8(11-7)2-4-9-5-3-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
HVIXIYZITLDVOU-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1COC2(O1)CCNCC2 |
Canonical SMILES |
CC1COC2(O1)CCNCC2 |
Origin of Product |
United States |
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